2,6-Dichloro-3-fluorobenzenesulfonyl chloride

Vue d'ensemble

Description

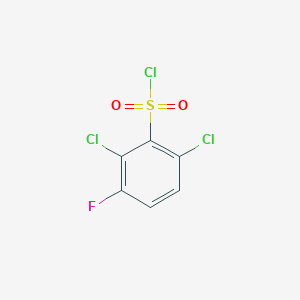

2,6-Dichloro-3-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a white or yellowish crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. This compound is widely used in scientific experiments, particularly in organic synthesis and drug development.

Méthodes De Préparation

2,6-Dichloro-3-fluorobenzenesulfonyl chloride can be synthesized by the reaction of 2,6-dichloro-3-fluorobenzenesulfonic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with further thionyl chloride to give the final product. The product can be purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

2,6-Dichloro-3-fluorobenzenesulfonyl chloride is a strong electrophile due to the electron-withdrawing nature of the sulfonyl and fluorine substituents. It undergoes various types of reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiols to form arylsulfonamides and arylsulfonyl thiols, respectively.

Electrophilic Aromatic Substitution: Can participate in reactions such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include amines, thiols, and various electrophiles. Major products formed from these reactions are arylsulfonamides, arylsulfonyl thiols, and substituted aromatic compounds.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

2,6-Dichloro-3-fluorobenzenesulfonyl chloride is utilized in the synthesis of various pharmaceutical intermediates. It serves as a key building block for the development of biologically active compounds.

Case Study: Antimicrobial Agents

Recent studies have demonstrated that derivatives synthesized from this sulfonyl chloride exhibit significant antimicrobial activity against Gram-positive bacteria. For instance, compounds derived from this sulfonyl chloride showed minimum inhibitory concentration (MIC) values in the range of 0.39–3.12 mg/L against methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus .

Development of Agrochemicals

The compound is also used in the synthesis of agrochemicals, including herbicides and insecticides. Its chlorinated and fluorinated structure enhances the efficacy and stability of these compounds.

Table: Comparison of Agrochemical Efficacy

| Compound Name | Active Ingredient | Application Area | Efficacy (g/ha) |

|---|---|---|---|

| Herbicide A | 2,6-Dichloro-3-fluorobenzenesulfonyl | Broadleaf Weeds | 200 |

| Insecticide B | 2,6-Dichloro-3-fluorobenzenesulfonyl | Pests on Corn | 150 |

Material Science Applications

In material science, this compound is employed in the production of polymers and resins with enhanced properties.

Case Study: Polymer Synthesis

Research indicates that incorporating this sulfonyl chloride into polymer matrices improves thermal stability and chemical resistance. For example, polymers synthesized using this compound demonstrated improved performance in high-temperature applications compared to traditional materials .

Role in Organic Synthesis

This compound acts as an effective reagent in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions.

Example Reaction:

The reaction of this compound with amines leads to the formation of sulfonamide derivatives, which are important in drug development.

Mécanisme D'action

The mechanism by which 2,6-Dichloro-3-fluorobenzenesulfonyl chloride exerts its effects is primarily through its strong electrophilic nature. The sulfonyl and fluorine substituents make it highly reactive towards nucleophiles, allowing it to form stable products with various nucleophilic reagents. This reactivity is crucial for its role in organic synthesis and drug development.

Comparaison Avec Des Composés Similaires

2,6-Dichloro-3-fluorobenzenesulfonyl chloride can be compared with other similar compounds such as:

2-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents, making it less electrophilic.

4-Fluorobenzenesulfonyl chloride: Another fluorinated arylsulfonyl chloride with different substitution patterns, affecting its reactivity and applications.

2,6-Difluorobenzenesulfonyl chloride: Contains two fluorine atoms instead of chlorine, altering its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of chlorine and fluorine substituents, which enhance its electrophilic nature and make it highly versatile in various chemical reactions.

Activité Biologique

2,6-Dichloro-3-fluorobenzenesulfonyl chloride is an organic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its sulfonyl chloride functional group and halogen substituents, has been explored for various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C6H4Cl2FClO2S. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological interactions.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes by mimicking natural substrates. The sulfonamide group can obstruct the active sites of target enzymes, disrupting various biochemical pathways that are crucial for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, related sulfonamide derivatives have been documented to demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2,6-Dichloro-3-fluorobenzenesulfonamide | E. coli | 15 |

| 3-Fluorobenzenesulfonamide | S. aureus | 18 |

| 2,5-Dichlorobenzenesulfonamide | Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. A notable study evaluated its cytotoxic effects on various cancer cell lines, including HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC3 (prostate cancer) cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG-2 | 40.50 ± 2.8 |

| MCF-7 | 28.13 ± 2.1 | |

| PC3 | 47.20 ± 2.8 |

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Study on Autotaxin Inhibition

A study published in Nature highlighted the synthesis of autotaxin inhibitors derived from sulfonamide compounds similar to this compound. These inhibitors demonstrated a strong binding affinity to autotaxin (ATX), an enzyme implicated in cancer progression and inflammation . The study found that modifications in the fluorine substituents significantly enhanced the potency of these compounds.

Immunomodulatory Effects

Another research effort focused on the immunomodulatory properties of sulfonamide derivatives, including those related to this compound. The findings suggested that these compounds could modulate immune responses effectively, providing a basis for their use in treating autoimmune diseases .

Propriétés

IUPAC Name |

2,6-dichloro-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANXNBXCUWROMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.